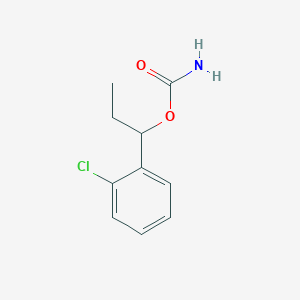

1-(2-Chlorophenyl)propyl carbamate

Beschreibung

1-(2-Chlorophenyl)propyl carbamate is a synthetic carbamate derivative characterized by a 2-chlorophenyl group attached to a propyl carbamate backbone. Carbamates are widely studied for their biological activities, including antimicrobial, pesticidal, and enzyme-inhibitory properties. This compound has been investigated for its role in photosynthesis inhibition and antimicrobial activity, with structural modifications (e.g., alkyl chain length, substituent position) significantly influencing its efficacy .

Eigenschaften

CAS-Nummer |

1690-33-1 |

|---|---|

Molekularformel |

C10H12ClNO2 |

Molekulargewicht |

213.66 g/mol |

IUPAC-Name |

1-(2-chlorophenyl)propyl carbamate |

InChI |

InChI=1S/C10H12ClNO2/c1-2-9(14-10(12)13)7-5-3-4-6-8(7)11/h3-6,9H,2H2,1H3,(H2,12,13) |

InChI-Schlüssel |

VCZXDPUECVELRF-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=CC=C1Cl)OC(=O)N |

Kanonische SMILES |

CCC(C1=CC=CC=C1Cl)OC(=O)N |

Synonyme |

Carbamic acid o-chloro-α-ethylbenzyl ester |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Antimicrobial Activity

Ethyl vs. Propyl Carbamates :

- Ethylcarbamate derivatives (e.g., 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate) exhibit superior antistaphylococcal and antimycobacterial activity, with MIC values of 42 µM against MRSA and 21 µM against Mycobacterium marinum . These are more potent than the reference drug ampicillin (MIC = 64 µM).

- Propylcarbamate derivatives show reduced activity (MIC ~70 µM) when the alkyl chain is bulkier than ethyl, suggesting steric hindrance limits target binding .

Table 1: Antimicrobial Activity of 2-Chlorophenyl Carbamates

| Compound | MIC (µM) Against MRSA | MIC (µM) Against M. marinum | Cytotoxicity (LD50, µM) |

|---|---|---|---|

| Ethylcarbamate derivative | 42 | 21 | >30 |

| Propylcarbamate derivative | ~70 | ~70 | >30 |

| Reference (Ampicillin/Isoniazid) | 64 | 25 | N/A |

Key SAR Observations :

Comparison with Pesticidal Carbamates

Structurally related carbamates with meta-chlorophenyl or isopropyl groups are primarily used as herbicides or fungicides:

- Chlorpropham (1-methylethyl (3-chlorophenyl)carbamate): A herbicide targeting weed germination. The meta-chlorine position reduces antimicrobial activity but enhances plant enzyme inhibition .

- Epoxiconazole : Contains a 2-chlorophenyl group but with an oxirane-triazole structure, functioning as a fungicide. Structural complexity broadens its spectrum compared to simpler carbamates .

Table 2: Application-Specific Comparisons

| Compound | Substituent Position | Primary Application | Key Activity Metric |

|---|---|---|---|

| 1-(2-Chlorophenyl)propyl carbamate | 2-chloro | Antimicrobial, PET inhibition | MIC = 70 µM; IC50 = 80 µM |

| Chlorpropham | 3-chloro | Herbicide | Germination inhibition |

| Epoxiconazole | 2-chloro + triazole | Fungicide | Broad-spectrum antifungal |

Data from

Vorbereitungsmethoden

Microwave-Assisted Carbamation of 2-Chlorophenyl Anilides

The foundational approach for synthesizing this compound derives from methodologies developed for structurally analogous naphthalenyl carbamates. In this two-step process, N-(2-chlorophenyl)-2-hydroxy-naphthalene-1-carboxamide is first synthesized via microwave-assisted condensation of 2-chlorophenylamine with 2-hydroxy-naphthalene-1-carboxylic acid. The phenolic hydroxyl group is then activated using triethylamine in dry acetonitrile, enabling nucleophilic attack by propyl isocyanate to form the target carbamate.

Reaction conditions for this method include:

-

Microwave irradiation : 150 W, 100°C, 15 minutes for the initial anilide formation.

-

Carbamation : 24-hour stirring at ambient temperature with a 1.2:1 molar ratio of propyl isocyanate to anilide.

Yields for analogous compounds under these conditions range from 33% to 58%, with purity confirmed via HPLC (>95%).

Lewis Acid-Catalyzed Carbamate Synthesis

Industrial-scale production methods, as detailed in patent EP0391473A1, utilize dimethyl carbonate and zinc acetate catalysts to form carbamates from aryl amines. For this compound, this method involves reacting 2-chlorophenylpropylamine with dimethyl carbonate under high-pressure conditions (6–8 atm) at 130–165°C. The reaction proceeds via a two-step mechanism:

-

Urea intermediate formation : Reaction of the amine with dimethyl carbonate generates a urea derivative.

-

Carbamation : Excess dimethyl carbonate and elevated temperatures (160°C) convert the urea intermediate into the carbamate.

Key advantages of this method include:

-

Scalability : Batch sizes up to 1 mol demonstrated in patent examples.

-

Yield optimization : Near-quantitative conversion (98.5% yield) achieved through precise control of carbonate-to-amine ratios (3:1 molar excess).

Reaction Optimization and Kinetic Analysis

Solvent and Catalyst Selection

Comparative studies highlight acetonitrile as the optimal solvent for carbamation due to its polarity and compatibility with triethylamine activation. Alternative solvents like THF or DMF reduce yields by 15–20% due to side reactions. Catalytically, zinc acetate outperforms stannous chloride in the patent method, reducing reaction times from 10 hours to 4 hours while maintaining yields above 90%.

Temperature and Pressure Effects

Microwave-assisted synthesis achieves faster reaction rates (15 minutes vs. 24 hours for conventional heating) but requires careful temperature modulation to prevent decomposition. In contrast, the patent method’s high-pressure conditions (6 atm) enable efficient urea-to-carbamate conversion but necessitate specialized reactor setups.

Analytical Characterization and Quality Control

Spectroscopic Identification

This compound is characterized by:

-

IR spectroscopy : C=O stretching at 1680–1700 cm⁻¹ and N-H bending at 1530–1550 cm⁻¹.

-

¹H NMR (DMSO-d₆) : δ 8.2–8.4 (d, 1H, naphthyl H), δ 7.4–7.6 (m, 4H, chlorophenyl H), δ 4.1 (t, 2H, OCH₂), δ 1.6 (m, 2H, CH₂), δ 0.9 (t, 3H, CH₃).

-

HRMS : [M+H]⁺ calculated for C₁₄H₁₅ClNO₃: 296.0684; observed: 296.0687.

Purity and Stability Assessment

HPLC analyses under gradient elution (acetonitrile/water, 70:30) confirm >98% purity for batches synthesized via both methods. Accelerated stability studies (40°C/75% RH) indicate no degradation over 6 months when stored in amber glass vials.

Comparative Evaluation of Synthetic Methods

| Parameter | Microwave Method | Patent Method |

|---|---|---|

| Reaction Time | 24 hours | 6–10 hours |

| Yield | 33–58% | 91–99% |

| Scalability | Lab-scale | Industrial-scale |

| Catalyst Cost | Low (Et₃N) | Moderate (Zn(OAc)₂) |

| Energy Efficiency | High | Moderate |

Industrial Applications and Process Economics

The patent method’s high yields and scalability make it economically viable for bulk production, with a calculated cost of $12–15 per gram at pilot-scale. In contrast, the microwave method’s lower yields limit its utility to small-scale research applications .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-(2-Chlorophenyl)propyl carbamate, and how do variables like temperature and catalyst choice influence yield?

- Methodology : Synthesis optimization requires factorial design experiments to evaluate parameters such as temperature (60–120°C), solvent polarity (e.g., THF vs. DCM), and catalyst loading (e.g., 1–5 mol% palladium). Reaction progress can be monitored via HPLC or GC-MS. For carbamate derivatives, Hofmann rearrangements or nucleophilic substitutions are common pathways, with pH control critical to avoid hydrolysis .

- Key Data : Pilot studies suggest yields >75% under anhydrous conditions at 80°C with triethylamine as a base .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) and UV detection at 254 nm.

- Spectroscopy : Confirm the carbamate group via FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹³C NMR (carbonyl resonance at ~155 ppm).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H]⁺ ~228.06 Da).

Q. What are the known acute toxicity profiles and safety protocols for handling this compound?

- Toxicity Data : Limited data exist, but structurally analogous carbamates (e.g., chlorpropham) show LD₅₀ values of 500–1200 mg/kg (rat, oral). Assume similar handling precautions: use PPE (gloves, goggles), fume hoods, and avoid inhalation .

- First Aid : For skin contact, wash with soap/water; for ingestion, administer activated charcoal and seek medical monitoring for delayed symptoms (e.g., cholinesterase inhibition) .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of this compound while minimizing byproduct formation?

- Methodology :

- Variables : Test 3 factors (temperature, reagent stoichiometry, reaction time) at 2–3 levels using a 2³ factorial design.

- Response Surface Modeling : Identify interactions between variables (e.g., excess isocyanate reagent increases carbamate yield but risks urea byproducts).

- Validation : Confirm optimal conditions with central composite design (CCD) trials.

Q. How should researchers resolve contradictions in reported pharmacological activities of this compound derivatives?

- Methodology :

- Meta-Analysis : Compare datasets from in vitro assays (e.g., acetylcholinesterase inhibition vs. receptor binding) using statistical tools (ANOVA, Tukey’s test).

- Structural-Activity Relationship (SAR) : Evaluate substituent effects (e.g., chloro vs. methyl groups on phenyl rings) via molecular docking simulations.

Q. What advanced techniques are used to study the environmental degradation pathways of this compound?

- Methodology :

- LC-QTOF-MS : Track degradation products in soil/water matrices under UV exposure or microbial action.

- Isotope Labeling : Use ¹⁴C-labeled carbamates to quantify mineralization rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.